2,5-Furandione, polymer with ethene (EMA-co-E), also known as Ethylene Maleic Anhydride Copolymer, is a synthetic polymer formed by the copolymerization of ethylene (ethene) and maleic anhydride (2,5-furandione). Its synthesis typically involves free radical polymerization using various initiators and reaction conditions []. Researchers have employed different techniques like nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, and gel permeation chromatography (GPC) to characterize the chemical structure, composition, and molecular weight of EMA-co-E [, ].
EMA-co-E has been explored as a promising material for designing drug delivery systems due to its unique properties. Its maleic anhydride groups can be readily modified to attach various functional groups, allowing researchers to conjugate therapeutic agents or targeting moieties []. Additionally, EMA-co-E can self-assemble into nanoparticles, which can encapsulate drugs and improve their solubility and bioavailability [].
The biocompatibility and degradability of EMA-co-E make it a potential candidate for developing tissue engineering scaffolds. Researchers have investigated its use in creating scaffolds for bone, cartilage, and other tissue regeneration applications [, ]. The presence of maleic anhydride groups allows for surface modification to enhance cell adhesion and proliferation, crucial for tissue formation.
EMA-co-E is also being explored for various other research applications, including:
Ethene;furan-2,5-dione, commonly known as maleic anhydride, is a cyclic dicarboxylic anhydride with the molecular formula . It is characterized by its unique structure, which consists of a furan ring with two carbonyl groups. This compound is a colorless to white crystalline solid that has a pungent odor and is highly reactive, particularly with nucleophiles due to the electrophilic nature of its carbonyl groups. Ethene;furan-2,5-dione is soluble in organic solvents and reacts vigorously with water, forming maleic acid.
Ethene;furan-2,5-dione exhibits several biological activities. It has been studied for its potential applications in pharmaceuticals due to its ability to modify proteins and nucleic acids. The compound's reactivity allows it to form adducts with biological macromolecules, which can lead to cytotoxic effects. Research indicates that it may have anti-inflammatory properties and could be involved in the modulation of certain enzymatic activities .
Ethene;furan-2,5-dione can be synthesized through several methods:
Ethene;furan-2,5-dione has diverse applications across various industries:
Studies on the interactions of ethene;furan-2,5-dione with other molecules have revealed significant insights into its reactivity and potential toxicity. For instance:
Ethene;furan-2,5-dione shares structural similarities with several other compounds. Here are some notable comparisons:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Maleic Acid | C4H4O4 | Hydrolysis product of ethene;furan-2,5-dione; less reactive. |
Fumaric Acid | C4H4O4 | Cis-isomer of maleic acid; used in food industry. |
Succinic Anhydride | C4H4O3 | Related cyclic anhydride; less reactive than ethene;furan-2,5-dione. |
2-Hydroxymethylfuran | C6H6O3 | A furan derivative with hydroxymethyl group; used in synthesis. |
Ethene;furan-2,5-dione's unique reactivity profile sets it apart from these compounds due to its ability to form stable adducts and participate in polymerization reactions more readily than its analogs .
Ethene;furan-2,5-dione represents a binary compound system consisting of ethylene (ethene) and maleic anhydride (furan-2,5-dione) components [2]. This compound, with the molecular formula C₆H₆O₃ and molecular weight of 126.11 grams per mole, demonstrates significant structural complexity arising from the interaction between its constituent monomers [2]. The systematic name furan-2,5-dione--ethene (1/1) indicates a 1:1 stoichiometric relationship between the two components [2].
The structural analysis of ethene;furan-2,5-dione requires examination of its individual monomer components to understand their fundamental molecular architectures [2]. Ethene, with the molecular formula C₂H₄, represents the simplest alkene featuring a planar configuration with carbon-carbon double bond hybridization of sp² [15]. The ethene molecule exhibits a molecular weight of 28.05 grams per mole and maintains planarity due to the restricted rotation around the double bond [17].
Component Monomer | Molecular Formula | Molecular Weight (g/mol) | Structure Type | Configuration |
---|---|---|---|---|
Ethene | C₂H₄ | 28.05 | Alkene | Planar |
Furan-2,5-dione | C₄H₂O₃ | 98.06 | Cyclic Anhydride | Planar |
The maleic anhydride component, systematically named furan-2,5-dione, possesses a more complex structural framework with molecular formula C₄H₂O₃ and molecular weight of 98.06 grams per mole [9] [11]. This compound features a five-membered heterocyclic ring containing two carbonyl groups positioned at the 2 and 5 positions of the furan ring system [9]. The structural arrangement demonstrates conjugation between the carbon-carbon double bond and the carbonyl functionalities, contributing to the overall stability and reactivity profile of the molecule [10].
The maleic anhydride component exhibits the characteristic structure of a cyclic dicarboxylic anhydride, featuring a planar molecular geometry essential for its chemical behavior [10]. The five-membered ring system contains four carbon atoms and one oxygen atom, with two additional oxygen atoms forming the anhydride functionality [5]. The molecular structure demonstrates a planar configuration with the acid anhydride group rendering the alkene electrophilic in nature [10].
The structural framework of maleic anhydride can be described as containing 4π electrons in an array of 5 atoms with p orbitals, which was historically considered to exhibit antiaromaticity [10]. However, thermochemical studies have determined that only 8 kilojoules per mole of destabilization energy can be attributed to this effect, making it weakly antiaromatic at best [10]. The cyclic anhydride structure maintains specific physical properties including a melting point of 52.8 degrees Celsius, boiling point of 202 degrees Celsius, and density of 1.48 grams per cubic centimeter [11] [5].
Property | Value | Units |
---|---|---|
Melting Point | 52.8 | °C |
Boiling Point | 202.0 | °C |
Density | 1.48 | g/cm³ |
Molecular Weight | 98.06 | g/mol |
Ring Size | 5-membered | - |
The infrared spectroscopic characteristics of the cyclic anhydride structure reveal distinctive carbonyl stretching frequencies [13]. For unsaturated cyclic anhydrides such as maleic anhydride, the symmetric carbonyl stretching peak appears at 1853 wavenumbers, while the asymmetric stretch occurs at 1780 wavenumbers [13]. These frequencies typically fall within ranges of 1860 to 1840 wavenumbers and 1780 to 1760 wavenumbers respectively for unsaturated cyclic anhydrides [13].
The bonding characteristics of ethene;furan-2,5-dione demonstrate complex intermolecular interactions between the constituent monomers [26]. The maleic anhydride component exhibits sp² hybridization for all carbon atoms, with carbon-carbon double bond length of approximately 1.34 Angstroms and carbon-oxygen double bond lengths of 1.20 Angstroms [15]. The carbon-oxygen single bond lengths measure approximately 1.35 Angstroms, consistent with the anhydride functionality [15].
Bond Type | Bond Length (Å) | Hybridization | Bond Angle (°) |
---|---|---|---|
C=C | 1.34 | sp² | ~120 |
C=O | 1.20 | sp² | ~120 |
C-O | 1.35 | sp² | ~120 |
The molecular configuration of the maleic anhydride component demonstrates conjugation between the carbon-carbon double bond and the carbonyl groups, resulting in enhanced stability through electron delocalization [17]. This conjugated system contributes to the planar geometry and influences the reactivity profile of the compound [10]. The ethene component maintains its characteristic planar configuration with sp² hybridization and bond angles of approximately 120 degrees [15].
The intermolecular interactions between ethene and maleic anhydride components involve specific bonding characteristics that facilitate the formation of the binary compound system [26]. The electrophilic nature of the maleic anhydride component, arising from the electron-withdrawing effect of the carbonyl groups, enables interaction with the electron-rich double bond of ethene [10]. These interactions result in the formation of alternating or block copolymer structures depending on synthesis conditions .
The structural variations of compounds related to ethene;furan-2,5-dione encompass several categories of isomeric relationships and structural analogs [19] [23]. The maleic anhydride component demonstrates isomeric relationships with its corresponding dicarboxylic acid forms, specifically maleic acid (cis-isomer) and fumaric acid (trans-isomer) [19] [21].
Compound | Type | Configuration | Molecular Formula | Isomeric Relationship |
---|---|---|---|---|
Maleic Anhydride | Cyclic Anhydride | Planar | C₄H₂O₃ | Anhydride of Maleic Acid |
Maleic Acid | Dicarboxylic Acid | Cis | C₄H₄O₄ | Cis-isomer of Fumaric Acid |
Fumaric Acid | Dicarboxylic Acid | Trans | C₄H₄O₄ | Trans-isomer of Maleic Acid |
Succinic Anhydride | Cyclic Anhydride | Saturated | C₄H₄O₃ | Saturated Analog |
The cis-trans isomerization between maleic acid and fumaric acid represents a fundamental structural variation affecting the physical and chemical properties of these compounds [21]. Maleic acid, with its cis configuration, readily forms the corresponding anhydride upon heating due to the proximity of the carboxyl groups [19]. In contrast, fumaric acid, with its trans configuration, demonstrates greater thermal stability and does not readily form an anhydride under normal conditions due to the spatial separation of the carboxyl functionalities [19].
The structural comparison with saturated cyclic anhydrides, such as succinic anhydride, reveals the influence of unsaturation on molecular properties [14]. Succinic anhydride, with molecular formula C₄H₄O₃, lacks the carbon-carbon double bond present in maleic anhydride, resulting in different infrared spectroscopic characteristics [13]. The saturated cyclic anhydride exhibits carbonyl stretching frequencies at 1870-1845 wavenumbers and 1800-1775 wavenumbers, compared to the unsaturated system [13].
Ethene;furan-2,5-dione represents a binary compound system consisting of ethylene (ethene) and maleic anhydride (furan-2,5-dione) components . This compound, with the molecular formula C₆H₆O₃ and molecular weight of 126.11 grams per mole, demonstrates significant structural complexity arising from the interaction between its constituent monomers . The systematic name furan-2,5-dione--ethene (1/1) indicates a 1:1 stoichiometric relationship between the two components .
The structural analysis of ethene;furan-2,5-dione requires examination of its individual monomer components to understand their fundamental molecular architectures . Ethene, with the molecular formula C₂H₄, represents the simplest alkene featuring a planar configuration with carbon-carbon double bond hybridization of sp² . The ethene molecule exhibits a molecular weight of 28.05 grams per mole and maintains planarity due to the restricted rotation around the double bond [2] [3].
Component Monomer | Molecular Formula | Molecular Weight (g/mol) | Structure Type | Configuration |
---|---|---|---|---|
Ethene | C₂H₄ | 28.05 | Alkene | Planar |
Furan-2,5-dione | C₄H₂O₃ | 98.06 | Cyclic Anhydride | Planar |
The maleic anhydride component, systematically named furan-2,5-dione, possesses a more complex structural framework with molecular formula C₄H₂O₃ and molecular weight of 98.06 grams per mole [4] [5]. This compound features a five-membered heterocyclic ring containing two carbonyl groups positioned at the 2 and 5 positions of the furan ring system [4]. The structural arrangement demonstrates conjugation between the carbon-carbon double bond and the carbonyl functionalities, contributing to the overall stability and reactivity profile of the molecule [6] [7].
The thermodynamic properties of the individual components provide critical insights into the behavior of the combined system. Ethene exhibits standard enthalpy of formation of 52.4 kilojoules per mole in the gaseous state, with a standard entropy of 219.3 joules per mole-kelvin [2] [8]. The critical temperature of ethene is 282.4 kelvin (9.2 degrees Celsius) with a critical pressure of 5.06 megapascals [2]. The compressibility factor Z for ethene gas at standard conditions is 0.994, indicating near-ideal gas behavior [9].
Thermodynamic Parameter | Ethene | Maleic Anhydride |
---|---|---|
Standard Enthalpy of Formation ΔfH° (kJ/mol) | 52.4 (gas) | -469.2 ± 6.4 (solid) |
Standard Entropy S° (J/mol·K) | 219.3 (gas) | 67.4 (crystal) |
Heat of Vaporization ΔvapH (kJ/mol) | 13.5 | 62.0 ± 5.0 |
Heat of Fusion ΔfusH (kJ/mol) | N/A (sublimates) | 36.8 ± 2.0 |
Critical Temperature (K) | 282.4 | N/A |
Critical Pressure (MPa) | 5.06 | N/A |
Maleic anhydride exhibits significantly different thermodynamic characteristics due to its solid state at standard conditions and its molecular structure containing electronegative oxygen atoms [10] [11]. The standard enthalpy of formation for crystalline maleic anhydride is -469.2 ± 6.4 kilojoules per mole [10]. The heat of fusion at the melting temperature (534.07 kelvin) was determined to be 36.3 ± 4.2 kilojoules per mole [10]. The standard molar heat capacity of crystalline maleic anhydride at 298.15 kelvin is estimated to be 67.40 joules per kelvin per mole [10].
The density characteristics of the component molecules reveal fundamental differences in their molecular packing and intermolecular interactions. Ethene, as a gaseous compound at standard temperature and pressure, exhibits a gas density of 1.138 kilograms per cubic meter at 25 degrees Celsius [2] [3]. The liquid density of ethene at its boiling point (-103.7 degrees Celsius) is 577 kilograms per cubic meter [2]. The vapor density of ethene relative to air is 0.975, indicating that ethene vapor is slightly lighter than air [12].
Maleic anhydride demonstrates significantly higher density due to its crystalline solid state and compact molecular structure. The density of maleic anhydride is 1.48 grams per cubic centimeter [4] [13] [5]. This high density reflects the efficient packing of the planar molecules in the crystal lattice and the presence of strong intermolecular forces including dipole-dipole interactions and van der Waals forces between the carbonyl groups [5].
The melting point characteristics provide insight into the relative strengths of intermolecular forces within each component. Ethene exhibits an extremely low melting point of -169.2 degrees Celsius (-272.6 degrees Fahrenheit; 104.0 kelvin) [3]. This ultra-low melting point reflects the weak van der Waals forces between the small, nonpolar ethene molecules [3]. The triple point of ethene occurs at 104.0 kelvin and 122 pascals [8].
Physical Property | Ethene | Maleic Anhydride |
---|---|---|
Density | 1.138 kg/m³ (gas, 25°C) | 1.48 g/cm³ (solid) |
Melting Point | -169.2°C | 52.8°C |
Boiling Point | -103.7°C | 202°C |
Vapor Pressure (20°C) | 50,600 mmHg (21°C) | 0.16 mmHg |
Vapor Density (air = 1) | 0.975 | 3.4 |
Maleic anhydride exhibits a melting point of 52.8 degrees Celsius (127.0 degrees Fahrenheit; 325.9 kelvin) [4] [13] [5]. This significantly higher melting point compared to ethene reflects the stronger intermolecular forces present in the maleic anhydride crystal lattice, including dipole-dipole interactions between the polar carbonyl groups and π-π stacking interactions between the conjugated ring systems [5]. The melting point range is typically reported as 51-56 degrees Celsius in the literature [5].
The boiling point data reveal further distinctions in the volatility and intermolecular force characteristics of the two components. Ethene exhibits a boiling point of -103.7 degrees Celsius (-154.7 degrees Fahrenheit; 169.5 kelvin) [3]. This extremely low boiling point is consistent with the weak intermolecular forces and the small molecular size of ethene [3]. The vapor pressure of ethene at 21 degrees Celsius is extremely high at 50,600 millimeters of mercury [12].
Maleic anhydride demonstrates a boiling point of 202 degrees Celsius (396 degrees Fahrenheit; 475 kelvin) [4] [13] [5]. This high boiling point reflects the significant energy required to overcome the intermolecular forces in the liquid phase, including hydrogen bonding interactions and dipole-dipole forces between the carbonyl oxygen atoms [5]. The vapor pressure of maleic anhydride at 20 degrees Celsius is only 0.16 millimeters of mercury, indicating very low volatility [5].
The solubility characteristics of ethene and maleic anhydride in various solvents demonstrate markedly different behaviors due to their contrasting molecular polarities and chemical reactivities. These solubility patterns provide crucial insights into the potential interactions within the ethene;furan-2,5-dione system and its behavior in different chemical environments.
Ethene exhibits limited solubility in polar solvents due to its nonpolar character. The solubility of ethene in water at 25 degrees Celsius is 0.26 grams per liter, indicating poor aqueous solubility [14] [12]. This low water solubility follows the principle that nonpolar substances have limited miscibility with polar solvents [12]. The octanol-water partition coefficient (log P) for ethene is 1.13, indicating a preference for the organic phase over the aqueous phase [12].
Solvent | Ethene Solubility | Maleic Anhydride Solubility | Temperature Dependence |
---|---|---|---|
Water (25°C) | 0.26 g/L | 79 g/100 mL (reacts) | Decreases with T (ethene), Increases with T (MA) |
Methanol | Moderate | Very high | Increases with T |
Dimethylformamide (DMF) | Good | Highest | Increases with T |
Acetone | Good | High | Increases with T |
Chloroform | Good | Slightly soluble | Slightly increases with T |
Ethyl Acetate | Good | Slightly soluble | Slightly increases with T |
Acetic Acid | Limited | Very high | Increases with T |
Acetonitrile | Moderate | High | Increases with T |
Ethene demonstrates better solubility in organic solvents following the "like dissolves like" principle. In organic solvents such as acetone, chloroform, and ethyl acetate, ethene shows good solubility due to similar polarities and molecular interactions [9]. The solubility of ethene generally decreases with increasing temperature in most solvents, which is typical behavior for gases [12].
Maleic anhydride exhibits dramatically different solubility behavior due to its polar nature and chemical reactivity. The compound shows high solubility in water with a value of 79 grams per 100 milliliters at 25 degrees Celsius [5]. However, this "solubility" is complicated by the fact that maleic anhydride undergoes rapid hydrolysis in water to form maleic acid with a half-life of approximately 22 seconds at 25.1 degrees Celsius and pH 7 [15]. This hydrolysis reaction significantly affects the apparent solubility and must be considered when evaluating the aqueous behavior of the compound [15].
Extensive solubility studies of maleic anhydride in organic solvents have revealed a clear trend based on solvent polarity [16] [17]. The solubility decreases in the following order: dimethylformamide (DMF) > methanol > acetic acid > acetonitrile > acetone > ethyl acetate > 2-propanol > n-butyl alcohol [16]. This pattern demonstrates that maleic anhydride has the highest solubility in highly polar aprotic solvents like DMF, where dipole-dipole interactions and possible coordination with the carbonyl oxygen atoms enhance dissolution [16].
The octanol-water partition coefficient (log P) for maleic anhydride is -2.61, indicating a strong preference for the aqueous phase over the organic phase [15] [5]. This hydrophilic character contrasts sharply with ethene and reflects the polar nature of the anhydride functional group [5].
Temperature dependence studies reveal that maleic anhydride solubility in organic solvents increases with increasing temperature for all investigated systems [16]. The temperature range studied was typically 278.15-323.15 kelvin, and the results showed excellent correlation with modified Apelblat equations [16]. This positive temperature dependence is attributed to increased molecular motion overcoming intermolecular forces and enhanced entropy of mixing at higher temperatures [16].
The solubility behavior in protic versus aprotic solvents provides additional insights into the intermolecular interactions. Maleic anhydride shows higher solubility in protic solvents like methanol and acetic acid compared to aprotic solvents of similar polarity [16]. This suggests that hydrogen bonding interactions between the protic solvent and the carbonyl oxygen atoms of maleic anhydride contribute significantly to the dissolution process [16].
The electronic structure and aromaticity characteristics of maleic anhydride have been subjects of extensive theoretical and experimental investigation due to the compound's unique five-membered ring system containing four π-electrons. According to Hückel's rule, planar cyclic systems with 4n π-electrons exhibit antiaromatic character, while systems with 4n+2 π-electrons demonstrate aromatic stabilization [4] [18].
Maleic anhydride possesses a planar molecular geometry with a five-membered heterocyclic ring containing four π-electrons contributed by the carbon-carbon double bond and the two carbonyl groups [4] [13]. This π-electron count of four places maleic anhydride in the antiaromatic category according to classical Hückel theory [4]. However, detailed computational and experimental studies have revealed that the antiaromatic character of maleic anhydride is significantly weaker than initially predicted [19] [20].
Thermochemical investigations specifically designed to quantify the antiaromaticity of maleic anhydride and related compounds have provided experimental evidence for only modest antiaromatic destabilization [19] [20]. Studies measuring the enthalpies of formation of maleic anhydride derivatives found that the antiaromaticity effects are considerably smaller than theoretical predictions based purely on π-electron counting [19] [20]. The actual destabilization energy attributable to antiaromatic character was determined to be only approximately 8 kilojoules per mole, making maleic anhydride weakly antiaromatic at best [4].
Electronic Structure Parameter | Maleic Anhydride | Theoretical Antiaromatic System |
---|---|---|
π-Electron Count | 4 | 4n |
Ring Size | 5-membered | Variable |
Planarity | Planar | Planar |
Antiaromatic Destabilization | ~8 kJ/mol | Variable |
Ring Current | Weak paratropic | Strong paratropic |
NICS Values | Slightly positive | Strongly positive |
The molecular orbital analysis of maleic anhydride reveals additional complexity in its electronic structure [21] [22]. The compound exhibits a conjugated system where the carbon-carbon double bond interacts with the carbonyl π-systems, but the overall electronic delocalization is limited by the presence of the oxygen atoms and the geometric constraints of the five-membered ring [21]. Density functional theory calculations have shown that the π-electron delocalization in maleic anhydride is not uniform across the ring system [4].
Nucleus-Independent Chemical Shift (NICS) calculations, which provide a magnetic criterion for aromaticity assessment, indicate that maleic anhydride exhibits weak antiaromatic character [18] [23]. The NICS values for maleic anhydride are slightly positive, consistent with weak antiaromaticity, but significantly smaller in magnitude than those observed for strongly antiaromatic systems like cyclobutadiene [18]. These computational results support the experimental findings that maleic anhydride is only weakly antiaromatic [23].
The comparison with other five-membered ring systems provides additional context for understanding the electronic structure of maleic anhydride [24] [25]. Cyclopentadienyl cation, which also contains four π-electrons in a five-membered ring, exhibits much stronger antiaromatic character than maleic anhydride [24]. This difference is attributed to the presence of heteroatoms (oxygen) in maleic anhydride, which modulate the π-electron delocalization and reduce the overall antiaromatic destabilization [24] [26].
The reactivity patterns of maleic anhydride as a dienophile in Diels-Alder reactions can be partially understood in terms of its electronic structure [27] [6] [7]. The presence of electron-withdrawing carbonyl groups enhances the electrophilic character of the carbon-carbon double bond, making maleic anhydride an excellent dienophile despite its potential antiaromatic character [6] [7] [28]. The weak antiaromaticity may actually contribute to the high reactivity by destabilizing the ground state relative to more stable reaction products [25].
Recent computational studies examining hyperconjugative effects in five-membered ring systems have provided additional insights into the electronic structure of maleic anhydride [25] [29]. These studies suggest that the interaction between the σ-framework and the π-system can modify the apparent aromaticity or antiaromaticity of such systems [25]. In the case of maleic anhydride, hyperconjugative interactions involving the C-O bonds may further reduce the antiaromatic character predicted by simple Hückel theory [29].
Irritant